molecular formula C21H24N2O3 B12916357 5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one CAS No. 113499-69-7

5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one

Cat. No.: B12916357
CAS No.: 113499-69-7
M. Wt: 352.4 g/mol
InChI Key: ZDVDUIDJZDJRMN-UHFFFAOYSA-N
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Description

5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core linked to a phenylpiperazine moiety through a propoxy chain, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate, followed by further functionalization to introduce the propoxy chain and the phenylpiperazine group. The reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.

    Biology: It is used in biochemical assays to investigate its interactions with various biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound for drug development targeting neurological and psychiatric disorders.

    Industry: In the industrial sector, it can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity and influencing neurological functions. The benzofuran core may also contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-2(1H)-one
  • 5-(3-(4-Methylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one
  • 5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzothiophene-3(2H)-one

Uniqueness

Compared to similar compounds, 5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one stands out due to its specific structural features, such as the benzofuran core and the phenylpiperazine group. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

113499-69-7

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

5-[3-(4-phenylpiperazin-1-yl)propoxy]-1-benzofuran-3-one

InChI

InChI=1S/C21H24N2O3/c24-20-16-26-21-8-7-18(15-19(20)21)25-14-4-9-22-10-12-23(13-11-22)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14,16H2

InChI Key

ZDVDUIDJZDJRMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCC3=O)C4=CC=CC=C4

Origin of Product

United States

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